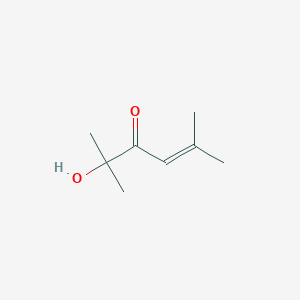

2-Hydroxy-2,5-dimethylhex-4-en-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53269-78-6 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-hydroxy-2,5-dimethylhex-4-en-3-one |

InChI |

InChI=1S/C8H14O2/c1-6(2)5-7(9)8(3,4)10/h5,10H,1-4H3 |

InChI Key |

WVUGWXCPDFBOFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C(C)(C)O)C |

Origin of Product |

United States |

Structural Classification and Nomenclature of 2 Hydroxy 2,5 Dimethylhex 4 En 3 One

2-Hydroxy-2,5-dimethylhex-4-en-3-one is systematically classified as an α-hydroxy-α,β-unsaturated ketone. This classification arises from the specific arrangement of its functional groups. The hydroxyl group (-OH) is positioned on the carbon atom alpha to the carbonyl group (C=O), and the carbonyl group is in conjugation with a carbon-carbon double bond (C=C).

The nomenclature of this compound follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines. The parent chain is a hexanone, indicating a six-carbon chain with a ketone functional group. The positions of the substituents and functional groups are denoted by numerical locants to precisely define the structure.

A comprehensive breakdown of its IUPAC name reveals:

hex : Specifies a six-carbon parent chain.

-4-en : Indicates a double bond between carbon atoms 4 and 5.

-3-one : Denotes a ketone functional group at position 3.

2-Hydroxy : A hydroxyl group is attached to carbon 2.

2,5-dimethyl : Two methyl groups are present, one at carbon 2 and the other at carbon 5.

This systematic naming ensures an unambiguous representation of the molecule's connectivity. The compound is also known by other synonyms such as 2,5-dimethyl-hex-2-en-5-ol-4-one.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.19 g/mol |

| CAS Number | 53269-78-6 |

| Canonical SMILES | CC(=CC(=O)C(C)(C)O)C |

Research Context and Scope of α Hydroxy α,β Unsaturated Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Spectrometry for Structural Elucidation

Proton (¹H) NMR Spectroscopy: A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) would be influenced by the electronic environment of the protons. For instance, the vinyl proton on the α,β-unsaturated system would likely appear in the downfield region. The methyl groups would appear as singlets or doublets in the upfield region, with their specific chemical shifts differentiating them. The hydroxyl proton would present as a broad singlet, the position of which can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the ketone, which is typically found significantly downfield (around 200 ppm). The olefinic carbons of the carbon-carbon double bond would appear in the vinylic region (approximately 120-150 ppm). The carbon bearing the hydroxyl group would be observed in the range of 60-80 ppm, and the various methyl carbons would be found in the aliphatic region (typically 10-30 ppm).

Without experimental data, a specific data table cannot be generated.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu It allows for the definitive assignment of which protons are bonded to which carbons. For this compound, this would link the vinyl proton to its corresponding vinyl carbon and each methyl proton signal to its respective methyl carbon.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the α,β-unsaturated ketone would be prominent, typically appearing in the range of 1650-1685 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group. The C=C stretching vibration of the alkene would likely be observed around 1600-1650 cm⁻¹. Additionally, C-H stretching and bending vibrations for the methyl and vinyl groups would be present in their characteristic regions.

A representative data table cannot be provided without experimental spectra.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, would be expected to show a strong signal in the Raman spectrum. The C=O bond would also be Raman active. Raman spectroscopy is particularly useful for studying molecules in aqueous media, where the strong water absorption in IR can obscure important spectral regions.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₄O₂), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Furthermore, the mass spectrum would reveal characteristic fragmentation patterns upon ionization. Common fragmentation pathways for α,β-unsaturated ketones include cleavage alpha to the carbonyl group, as well as rearrangements like the McLafferty rearrangement if a gamma-hydrogen is available. The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound.

Without experimental mass spectra, a detailed analysis of fragmentation pathways and a corresponding data table cannot be presented.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemical Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netcarleton.edu This method provides precise data on bond lengths, bond angles, and torsion angles, collectively defining the molecule's conformation. For chiral molecules such as this compound, which contains a stereocenter at the C2 position, single-crystal X-ray diffraction is the definitive method for establishing its absolute stereochemistry. nih.gov

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. carleton.edu The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal lattice—can be generated. This map is then interpreted to locate the precise position of each atom.

While specific crystallographic data for this compound is not publicly available, analysis of analogous α-hydroxy ketones provides significant insight into the structural features that can be expected. researchgate.net Studies on various α-hydroxy ketone derivatives reveal how intramolecular and intermolecular forces dictate their conformational preferences and packing in the crystal lattice. For instance, the interplay between the hydroxyl and ketone functional groups often leads to specific hydrogen bonding networks, which are crucial in stabilizing the crystal structure. The stereochemistry of hydroxyl groups in similar compounds has been unequivocally determined using this technique. acs.org

Key crystallographic parameters obtained from such an analysis would include the crystal system, space group, and unit cell dimensions. The data would also reveal the molecule's preferred conformation in the solid state and detail any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing.

Table 1: Representative Crystallographic Data for an Analogous α-Hydroxy Ketone This table presents hypothetical but representative data for an analogue to illustrate the type of information obtained from an X-ray crystallography study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 9.87 |

| β (°) ** | 105.2 |

| Volume (ų) ** | 1001.5 |

| Z (Molecules/unit cell) | 4 |

| Key Intermolecular Bond | O-H···O=C Hydrogen Bond |

| H-Bond Distance (Å) | 2.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. slideshare.netlibretexts.org For this compound, the key structural feature responsible for UV absorption is the α,β-unsaturated ketone system, which acts as a chromophore. fiveable.meresearchgate.net This conjugated system of a carbon-carbon double bond and a carbonyl group gives rise to characteristic electronic transitions.

Two primary electronic transitions are expected for this compound:

π → π* (pi to pi-star) Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. agroparistech.fruzh.ch In conjugated enones, this transition is of high intensity (large molar absorptivity, ε) and typically appears in the region of 210-250 nm. researchgate.net The extended conjugation in the enone system lowers the energy gap between the π and π* orbitals compared to isolated double bonds or carbonyls, shifting the absorption to a longer wavelength (a bathochromic shift). libretexts.org

n → π* (n to pi-star) Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to the π* antibonding orbital. uzh.chpharmatutor.org The n → π* transition requires less energy than the π → π* transition and therefore occurs at a longer wavelength, typically in the 300-330 nm range for enones. libretexts.org However, this transition is "forbidden" by symmetry rules, resulting in a much lower intensity (low molar absorptivity, ε) compared to the π → π* transition. libretexts.org

The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the substitution pattern on the chromophore. Woodward-Fieser rules can be used to predict the λmax (wavelength of maximum absorbance) for the π → π* transition based on the specific structure of the α,β-unsaturated carbonyl compound. jove.com

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Orbital Change |

| π → π | 210 - 250 | 5,000 - 15,000 | Electron moves from π bonding to π antibonding |

| n → π | 300 - 330 | 50 - 300 | Electron moves from non-bonding (O lone pair) to π antibonding |

Theoretical and Computational Chemistry Studies of 2 Hydroxy 2,5 Dimethylhex 4 En 3 One and Analogues

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, stability, and reactivity of molecules. These methods can predict various molecular properties with a high degree of accuracy, offering a microscopic understanding that complements experimental findings.

Density Functional Theory (DFT) has become a primary method for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set like 6-31G(d,p), is frequently employed for the study of organic molecules, including those with functionalities present in 2-Hydroxy-2,5-dimethylhex-4-en-3-one. nih.govorientjchem.org

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape can be precisely calculated. These calculations would reveal the planarity of the enone system and the preferred orientation of the hydroxyl and methyl groups.

Subsequent frequency calculations at the same level of theory are crucial to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to compute thermodynamic properties like enthalpy and Gibbs free energy.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound based on DFT (B3LYP/6-31G(d,p)) Calculations on Analogous Systems.

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.24 Å | Typical double bond length for a conjugated ketone. |

| C=C Bond Length | ~1.35 Å | Typical double bond length for a conjugated alkene. |

| C-O (hydroxyl) Bond Length | ~1.42 Å | Single bond length for a C-OH group. |

| O-H Bond Length | ~0.97 Å | Covalent bond length for a hydroxyl group. |

| O=C-C=C Dihedral Angle | ~180° (s-trans) or ~0° (s-cis) | Defines the planarity and conformation of the enone backbone. |

| Intramolecular H-bond (O-H···O=C) Distance | ~1.8 - 2.2 Å | The distance between the hydroxyl proton and the carbonyl oxygen. |

Note: The values presented are representative and based on computational studies of similar α-hydroxy enones. Actual values for this compound would require specific calculations.

Beyond DFT, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating electron correlation effects, which can be important for accurately determining interaction energies, such as those involved in hydrogen bonding. nih.gov While computationally more demanding, single-point energy calculations using methods like MP2 on DFT-optimized geometries can provide more refined energy values.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, approach for preliminary studies of large molecular systems or for dynamic simulations where a vast number of calculations are needed. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

Conformational Landscape Analysis and Molecular Dynamics

The flexibility of this compound, particularly the rotation around its single bonds, gives rise to various conformers with different energies. Understanding this conformational landscape is crucial for predicting its reactivity and interactions.

The rotation around the C-C single bonds in this compound, especially the bond connecting the carbonyl group to the double bond and the bond adjacent to the hydroxyl group, leads to different spatial arrangements (conformers). Computational methods can systematically explore these rotational possibilities to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

For the enone moiety, s-trans and s-cis conformers are typically considered. The relative stability of these is influenced by steric hindrance between substituents. Furthermore, the orientation of the hydroxyl group is critical, as it can form an intramolecular hydrogen bond with the carbonyl oxygen, which significantly stabilizes the conformer.

Table 2: Representative Relative Energies of Possible Conformers of an Acyclic α-Hydroxy Enone.

| Conformer | Key Feature | Predicted Relative Energy (kcal/mol) |

| 1 (Global Minimum) | s-trans, Intramolecular H-bond | 0.0 |

| 2 | s-cis, Intramolecular H-bond | 1.5 - 3.0 |

| 3 | s-trans, No H-bond (OH rotated) | 4.0 - 7.0 |

| 4 | s-cis, No H-bond (OH rotated) | 5.5 - 9.0 |

Note: These are estimated energy differences based on general principles and calculations on similar molecules. The presence of methyl groups in this compound would influence these values.

This compound is the enol tautomer of 2,5-dimethylhexane-2,3-dione. The interconversion between the keto and enol forms involves a proton transfer, which can occur intramolecularly. The energy barrier for this process is a critical parameter that determines the rate of tautomerization. researchgate.net

Computational chemistry can model the transition state of this proton transfer and calculate the associated activation energy. For an uncatalyzed intramolecular proton transfer, the energy barrier is typically high. researchgate.net However, the presence of a pre-existing intramolecular hydrogen bond in the enol form can facilitate this process. The calculated barrier for such a proton transfer in similar systems can range from 5 to 15 kcal/mol, indicating that the enol form is kinetically stable under normal conditions. researchgate.net

Intramolecular Hydrogen Bonding (IHB) Analysis

The presence of a hydroxyl group alpha to a carbonyl group in this compound creates the potential for the formation of a stable six-membered ring through an intramolecular hydrogen bond (IHB). This interaction is a key feature influencing the molecule's structure, stability, and spectroscopic properties.

The strength of this IHB can be quantified computationally. One common method is to calculate the energy difference between the conformer with the IHB and a conformer where the hydroxyl group is rotated 180 degrees, preventing the hydrogen bond from forming. nih.gov This energy difference provides an estimate of the hydrogen bond energy, which for similar α-hydroxy ketones is typically in the range of 4-8 kcal/mol. nih.gov

Further analysis can be performed using the Quantum Theory of Atoms in Molecules (QTAIM), which examines the topology of the electron density. The presence of a bond critical point (BCP) between the hydroxyl hydrogen and the carbonyl oxygen is a definitive indicator of a hydrogen bond. The properties at this BCP, such as the electron density and its Laplacian, provide further insight into the nature and strength of the interaction.

Table 3: Typical Calculated Properties of an Intramolecular Hydrogen Bond in an α-Hydroxy Enone.

| Property | Typical Calculated Value | Significance |

| Hydrogen Bond Energy | 4 - 8 kcal/mol | Quantifies the stabilization provided by the IHB. |

| O-H···O Distance | 1.8 - 2.2 Å | Geometric parameter indicating the proximity of the donor and acceptor. |

| O-H···O Angle | 140 - 160° | Describes the linearity of the hydrogen bond. |

| Electron Density at BCP (ρ) | 0.015 - 0.030 a.u. | Correlates with the strength of the hydrogen bond. |

| Laplacian of Electron Density at BCP (∇²ρ) | Positive | Indicates a closed-shell interaction, characteristic of hydrogen bonds. |

Note: These values are representative of intramolecular hydrogen bonds in similar systems and serve as a guide for what would be expected for this compound.

Topological Analysis (e.g., Atoms-in-Molecules, AIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms-in-Molecules (AIM) analysis, is a powerful method for characterizing chemical bonds based on the topology of the electron density (ρ(r)). nih.govrsc.org For systems like this compound, QTAIM is used to unequivocally identify and characterize the intramolecular hydrogen bond (O-H···O=C).

The analysis focuses on identifying bond critical points (BCPs)—locations where the gradient of the electron density is zero. The properties at the BCP between the hydroxyl hydrogen and the carbonyl oxygen provide quantitative measures of the hydrogen bond's strength and nature. Key topological parameters at the O···H BCP for analogous β-hydroxy-α,β-unsaturated ketones include:

Electron Density (ρBCP): The magnitude of ρBCP correlates directly with the strength of the bond. Higher values indicate a stronger hydrogen bond.

Laplacian of Electron Density (∇²ρBCP): The sign of the Laplacian indicates the nature of the interaction. A positive value is typical for closed-shell interactions, such as hydrogen bonds, signifying a depletion of electron density at the BCP.

Total Electron Energy Density (HBCP): The sign of HBCP can also reveal the nature of the interaction. A negative HBCP suggests a significant degree of covalent character in the hydrogen bond, a feature often observed in strong, resonance-assisted hydrogen bonds (RAHBs). ijnc.ir

Studies on analogous enolone systems show that the formation of the IHB creates a quasi-aromatic chelate ring, which enhances bond strength through π-electron delocalization, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). nih.govnih.gov QTAIM analysis confirms the presence of a bond path connecting the hydrogen and oxygen atoms, and the values of ρBCP and HBCP typically indicate a moderate to strong IHB with partial covalent character.

| Parameter | Typical Range of Values (a.u.) | Significance |

|---|---|---|

| Electron Density (ρBCP) | 0.020 - 0.060 | Indicates moderate to strong H-bond strength. |

| Laplacian of Electron Density (∇²ρBCP) | +0.070 to +0.150 | Characteristic of closed-shell interactions (H-bonds). |

| Total Electron Energy Density (HBCP) | Slightly negative to slightly positive | A negative value suggests partial covalent character. |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic interactions that stabilize the IHB in this compound and its analogues. researchgate.netresearchgate.net This method examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

The primary interaction responsible for the IHB is the charge transfer from a lone pair orbital of the carbonyl oxygen (nO) to the antibonding orbital of the hydroxyl group (σO-H). The stabilization energy associated with this nO → σO-H interaction can be quantified using second-order perturbation theory. ijnc.ir A larger stabilization energy (E(2)) indicates a more significant charge transfer and, consequently, a stronger hydrogen bond.

This delocalization has several effects:

It increases the electron population in the σ*O-H orbital, which weakens and lengthens the covalent O-H bond.

It transfers electron density from the carbonyl oxygen to the hydroxyl group, contributing to the stability of the hydrogen bond.

It reflects the hyperconjugative effect that stabilizes the cyclic conformation enforced by the IHB.

| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O)carbonyl | σ(O-H)hydroxyl | 5 - 20 | Primary H-bond interaction |

| π(C=C) | π(C=O) | 20 - 50 | π-conjugation in the enone system |

Correlations between IHB Strength and Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational studies have established strong correlations between the theoretical parameters describing IHB strength (from QTAIM and NBO) and experimentally observable spectroscopic data. rsc.org

NMR Chemical Shifts: The formation of a strong IHB significantly deshields the hydroxyl proton. This results in a characteristic downfield shift in the 1H NMR spectrum, often to values exceeding 10 ppm. There is a well-documented linear correlation between the calculated electron density at the H···O bond critical point (ρBCP) and the experimental chemical shift (δH) of the bridge proton. rsc.org A higher ρBCP value corresponds to a stronger H-bond and a larger downfield chemical shift.

Vibrational Frequencies: The IHB has a pronounced effect on the vibrational frequencies of the involved functional groups. The nO → σ*O-H interaction weakens the O-H covalent bond, leading to a significant red shift (decrease in frequency) of the O-H stretching vibration (νO-H) in the infrared (IR) spectrum. Concurrently, the delocalization of electrons within the RAHB system slightly weakens the C=O double bond, causing a smaller red shift in the carbonyl stretching frequency (νC=O) compared to similar ketones without an IHB. nih.gov Strong linear correlations exist between the IHB energy and the magnitude of these frequency shifts.

| Spectroscopic Parameter | Effect of Strong IHB | Correlating Theoretical Parameter |

|---|---|---|

| 1H NMR Chemical Shift (δOH) | Large downfield shift (>10 ppm) | Electron Density at BCP (ρBCP) |

| IR Frequency (νO-H) | Large red shift (to ~3200-3400 cm-1) | H-bond Energy (EHB), O-H bond length |

| IR Frequency (νC=O) | Small red shift (to ~1650-1680 cm-1) | π-electron delocalization |

Computational Prediction and Validation of Spectroscopic Data

Density Functional Theory (DFT) calculations are widely used to predict and validate spectroscopic data, providing a crucial link between theoretical models and experimental measurements.

Simulated NMR Chemical Shifts

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with a suitable DFT functional (e.g., B3LYP) and basis set. nih.gov Calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, such calculations would be expected to predict:

A significantly downfield chemical shift for the hydroxyl proton, confirming the presence of a strong IHB.

Characteristic shifts for the vinylic proton and the carbons of the α,β-unsaturated ketone system.

Distinct signals for the non-equivalent methyl groups.

Comparing the simulated spectrum with experimental data allows for unambiguous peak assignment and serves as a powerful validation of the computed molecular structure.

Theoretical Vibrational Frequencies

DFT calculations are also employed to compute the harmonic vibrational frequencies and their corresponding IR intensities. These theoretical frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to achieve better agreement with experimental spectra. nih.gov

For this compound, the key predicted vibrational modes would be:

A broad, red-shifted O-H stretching band, indicative of strong hydrogen bonding.

A C=O stretching frequency that is lower than that of a typical saturated ketone, reflecting the effects of both conjugation and hydrogen bonding.

A C=C stretching frequency characteristic of the conjugated system.

These calculated frequencies are invaluable for assigning complex experimental IR and Raman spectra and for confirming the structural and electronic effects of the intramolecular hydrogen bond.

Structural Analogues, Derivatives, and Their Relevance in Chemical Research

Comparative Structural and Reactivity Studies of Hexenone (B8787527), Furanone, and Hexanedione Systems

The reactivity of carbonyl compounds is a cornerstone of organic chemistry. Aldehydes are generally more reactive than ketones because they are less sterically hindered and have a greater partial positive charge on the carbonyl carbon. libretexts.org The presence of conjugation with a double bond, as seen in enones (a category that includes hexenone), allows for 1,4-conjugate addition in addition to the 1,2-addition to the carbonyl group. libretexts.org

In comparing hexenone, furanone, and hexanedione systems, their structural differences dictate their reactivity. The α,β-unsaturated ketone moiety in a hexenone makes it susceptible to both nucleophilic attack at the carbonyl carbon and Michael addition at the β-carbon. Furanones, being cyclic enones or α,β-unsaturated lactones, exhibit different reactivity trends compared to their acyclic counterparts. nih.gov While cyclization slightly decreases the reactivity of enones, α,β-unsaturated lactones are significantly more reactive as Michael acceptors than similarly substituted open-chain esters. nih.gov Hexanediones, lacking the carbon-carbon double bond of enones, primarily undergo reactions typical of ketones, such as nucleophilic addition and reactions at the α-carbon. pdx.edu The relative reactivity is influenced by the electronic and steric environment of the carbonyl groups.

Table 1: Comparative Reactivity of Carbonyl Systems

| Compound System | Key Structural Feature | Primary Modes of Reactivity | Relative Reactivity Factors |

|---|---|---|---|

| Hexenone | α,β-Unsaturated Ketone | 1,2-Addition, 1,4-Conjugate (Michael) Addition | Conjugation activates the β-carbon to nucleophilic attack. |

| Furanone | Cyclic Enone / Unsaturated Lactone | Michael Addition, Nucleophilic Acyl Substitution (for lactones) | Ring strain and the nature of the endocyclic double bond influence reactivity. Lactones are more reactive Michael acceptors than acyclic esters. nih.gov |

| Hexanedione | Diketone | Nucleophilic Addition at two carbonyl groups, Enolate formation at α-carbons | Reactivity at each carbonyl is influenced by the substitution pattern and potential for intramolecular reactions. |

Isolation and Characterization of Naturally Occurring Analogues of 2-Hydroxy-2,5-dimethylhex-4-en-3-one

Nature provides a rich source of compounds with structural motifs similar to this compound. These natural products are often biosynthesized through complex enzymatic pathways and exhibit a wide range of biological activities.

Bisabolane-type sesquiterpenoids are a large and diverse class of natural products characterized by a monocyclic sesquiterpene skeleton. nih.gov Over 350 compounds of this type have been isolated from various natural sources, including terrestrial plants like those from the Compositae and Zingiberaceae families, as well as marine organisms and fungi. researchgate.net Many of these compounds feature functionalities and structural arrangements that are analogous to this compound.

For instance, a new bisabolane-type sesquiterpenoid was isolated from the rhizomes of Curcuma longa, along with four other known derivatives. nih.gov The structures of these compounds were elucidated using extensive spectroscopic methods. nih.gov Phenolic bisabolane-type sesquiterpenes represent a subclass with an alkylated benzene (B151609) ring and an eight-carbon side chain, where structural diversity arises from various functionalities like hydroxyl groups, double bonds, and lactone rings formed through oxidation, reduction, and cyclization of the side chain. researchgate.net

Polyketides are a significant class of secondary metabolites produced by bacteria, fungi, and plants. rsc.org Their biosynthesis is catalyzed by polyketide synthases (PKSs), which are large, modular enzymes that assemble these complex molecules from simple acyl-CoA building blocks. core.ac.uknih.gov The final step in the biosynthesis of many polyketides involves the cyclization of a linear precursor to form a lactone ring, a reaction often catalyzed by a thioesterase domain. nih.gov

The diversity of polyketide structures is generated through the combinatorial use of different PKS modules and subsequent tailoring enzymes. rsc.org This biosynthetic machinery can produce lactones of various ring sizes, from small to macrocyclic. nih.gov For example, triketide lactones are cyclic molecules that can be synthesized using domains from the 6-Deoxyerythronolide B Synthase found in Saccharopolyspora erythraea. core.ac.uk The biosynthesis of plant polyketides often involves type III PKSs, which catalyze condensation reactions to form the polyketide scaffold. frontiersin.org

Heliannuols are a group of sesquiterpenoids, some of which possess a benzoxepine (B8326511) ring. uin-malang.ac.id These compounds have been the subject of synthetic efforts due to their interesting structural features. For example, the total synthesis of (+/-)-heliannuol D, which contains a seven-membered heterocyclic ring, has been reported. researchgate.net The synthesis of these complex molecules often involves strategic C-C and C-O bond formations to construct the characteristic ring systems.

Synthetic Exploration of Derivatives with Modified Side Chains or Ring Systems

The synthesis of derivatives of this compound allows for the systematic investigation of how modifications to its structure affect its chemical and physical properties.

Hydroxyphenone derivatives are important intermediates in organic synthesis. google.com Various synthetic methods have been developed for their preparation. For instance, an efficient microwave-assisted, one-step synthesis of Mannich bases from 4-hydroxyacetophenone and different secondary amines has been reported to produce quantitative yields. nih.gov Another approach involves the synthesis of ortho-hydroxyacetophenone derivatives from Baylis-Hillman acetates and active methylene (B1212753) compounds. researchgate.net The synthesis of 3'-Hydroxyacetophenone can be achieved by introducing a hydroxyl group at the meta-position of the acetyl group on an acetophenone (B1666503) precursor. guidechem.com These synthetic strategies provide access to a wide range of hydroxyphenone derivatives with diverse substitution patterns.

Isoxazole (B147169) and Oxazole (B20620) Derivatives Bearing Hexenyl Moieties

The bifunctional nature of this compound allows for its theoretical use in the synthesis of different five-membered heterocyclic rings, namely isoxazoles and oxazoles. The presence of the hexenyl moiety, specifically a dimethylhexenyl group, in the parent molecule would result in derivatives bearing this lipophilic side chain, which can be relevant for modulating the physicochemical properties of the resulting compounds.

Isoxazole Derivatives: The synthesis of isoxazole rings can be achieved through the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine (B1172632). organic-chemistry.org This process involves a 1,3-dipolar cycloaddition. nih.gov In the case of this compound, the enone functionality (C=C-C=O) could react with hydroxylamine hydrochloride in an alkaline medium to yield an isoxazole derivative. The resulting isoxazole would incorporate the core structure of the parent compound, including the dimethylhexenyl group, which could influence its biological activity or solubility. The substituents on the isoxazole ring play a crucial role in its chemical and biological properties. nih.gov

Oxazole Derivatives: The α-hydroxy ketone moiety within this compound serves as a potential precursor for oxazole synthesis. The Fischer oxazole synthesis, for instance, utilizes the reaction of α-hydroxy ketones (or their cyanohydrins) with aldehydes or amides. organic-chemistry.orgwikipedia.org By reacting this compound with an appropriate nitrogen-containing reagent, a cyclization and dehydration sequence could lead to the formation of a substituted oxazole. This resulting oxazole would bear the characteristic dimethylhexenyl group from the starting material, potentially conferring specific properties to the molecule.

The incorporation of a hexenyl moiety into these heterocyclic systems is significant as alkyl chains can influence the molecule's interaction with biological targets and its pharmacokinetic profile.

Structure-Reactivity Relationships in Modified Analogues

The reactivity of analogues derived from this compound is intrinsically linked to their structural features. The interplay between the hydroxyl group, the carbonyl group, and the carbon-carbon double bond dictates the chemical behavior of these molecules.

The α-hydroxy ketone group is known to influence the reactivity of the adjacent carbonyl. The hydroxyl group can act as a hydrogen bond donor, which can affect the molecule's conformation and interaction with reagents. rsc.orgresearchgate.net Modification of this hydroxyl group, for instance, through alkylation to form a methoxy (B1213986) group or oxidation to a dicarbonyl, would significantly alter the electronic properties and steric environment of the molecule, thereby changing its reactivity.

The α,β-unsaturated ketone system is a key determinant of reactivity, being susceptible to both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The nature of the substituents on the double bond and at the α- and β-positions influences the electrophilicity of these sites. In analogues of this compound, altering the substitution pattern on the hexenyl moiety would modulate the steric hindrance and electronic effects, thereby influencing the regioselectivity of nucleophilic attacks. For example, introducing electron-withdrawing groups could enhance the electrophilicity of the β-carbon, favoring 1,4-addition.

Furthermore, the stability and reactivity of the enone system can be affected by the presence of the α-hydroxy group, which can participate in intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the conjugated system. rsc.orgresearchgate.net The study of these structure-reactivity relationships is crucial for designing synthetic routes and for predicting the chemical behavior of novel analogues based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Hydroxy-2,5-dimethylhex-4-en-3-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via aldol condensation or keto-enol tautomerization under acidic/basic catalysis. For example, using a base catalyst (e.g., NaOH) in ethanol at 60–80°C yields the enolic form, which is stabilized by intramolecular hydrogen bonding. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in diethyl ether improves purity (>98% by HPLC). Confirm purity using NMR (δ 1.2–1.4 ppm for methyl groups, δ 5.3–5.5 ppm for alkene protons) and GC-MS (m/z 156 [M⁺]) .

Q. How can the compound’s structural and stereochemical properties be characterized?

- Methodological Answer : Utilize NOESY NMR to confirm stereochemistry at C2 and C4. For example, cross-peaks between the hydroxyl proton (δ 2.1 ppm) and the C5 methyl group (δ 1.3 ppm) indicate cis-configuration. IR spectroscopy (broad O-H stretch at 3200–3400 cm⁻¹) confirms hydrogen bonding. X-ray crystallography may resolve absolute configuration but requires high-purity crystals grown via slow evaporation in non-polar solvents .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers at 4°C to prevent oxidation of the alkene moiety. In case of spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Monitor airborne concentrations via OSHA-approved methods (e.g., NIOSH 1501) .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., keto-enol tautomerization vs. oxidation) influence experimental outcomes?

- Methodological Answer : Under aerobic conditions, the α,β-unsaturated ketone undergoes oxidation to form epoxides or peroxides. Use anaerobic techniques (glovebox, degassed solvents) to suppress side reactions. Monitor via time-resolved UV-Vis spectroscopy (λmax 280 nm for enol form vs. 260 nm for keto form). Kinetic studies (Arrhenius plots) reveal activation energies for tautomerization (~45 kJ/mol) .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or pH. Standardize conditions (e.g., DMSO-d₆ for NMR, pH 7 buffer) and cross-validate with DFT calculations (B3LYP/6-31G* level). For example, computed δ 5.4 ppm for alkene protons matches experimental data within 0.1 ppm error .

Q. What computational models best predict the compound’s reactivity in photochemical studies?

- Methodological Answer : Time-dependent DFT (TD-DFT) accurately models excited-state behavior. For instance, the S₁ state (n→π* transition) correlates with photo-induced cleavage of the C-O bond. Validate with laser flash photolysis (nanosecond resolution) to track transient intermediates .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show degradation <5% at 25°C/60% RH over 6 months but >15% at 40°C/75% RH. LC-MS identifies degradation products (e.g., dimerization via Michael addition). Stabilize with antioxidants (0.1% BHT) in amber vials .

Q. What methodologies identify degradation pathways in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.